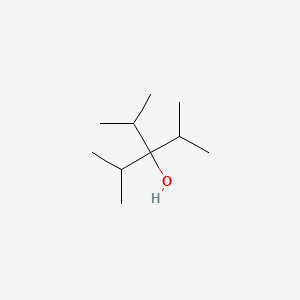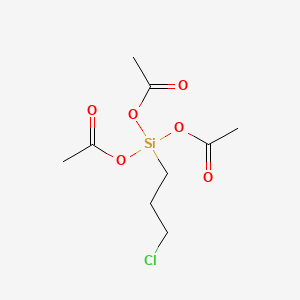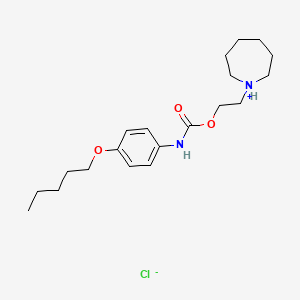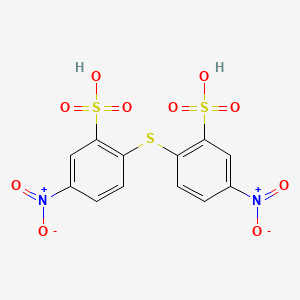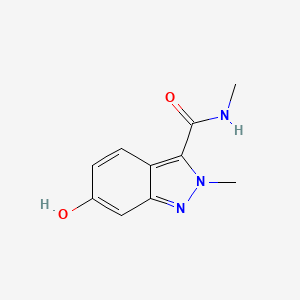
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration-annulation with tert-butyl nitrite are commonly used .
化学反应分析
Types of Reactions
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
相似化合物的比较
Similar Compounds
2,3-dimethyl-6-nitro-2H-indazole: Known for its antibacterial properties.
2,3-dimethyl-2H-indazol-6-amine hydrochloride: An intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor.
Uniqueness
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
1184914-45-1 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
6-hydroxy-N,2-dimethylindazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-11-10(15)9-7-4-3-6(14)5-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15) |
InChI 键 |
BEEYCKOEXFAMKY-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C2C=CC(=CC2=NN1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


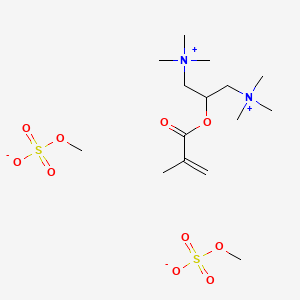
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

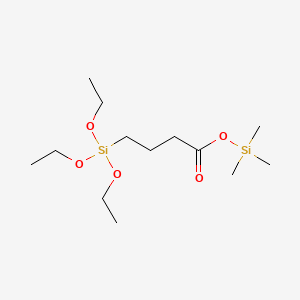
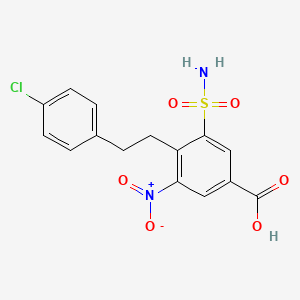
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

